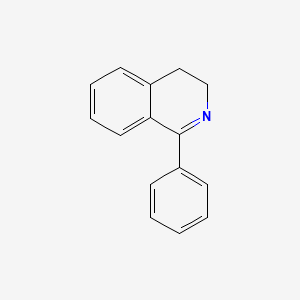

1-Phenyl-3,4-dihydroisoquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOQBSUYGFNMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346144 | |

| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52250-50-7 | |

| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3,4-dihydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-3,4-DIHYDROISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YVC3YJ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Bischler-Napieralski Synthesis of 1-phenyl-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bischler-Napieralski synthesis of 1-phenyl-3,4-dihydroisoquinoline, a key reaction in the formation of the isoquinoline scaffold prevalent in numerous biologically active compounds and pharmaceuticals. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and organic synthesis.

Introduction

The Bischler-Napieralski reaction is a powerful acid-catalyzed intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2][3] First reported in 1893, this reaction remains a cornerstone in heterocyclic chemistry due to its reliability and versatility in constructing the isoquinoline core.[3] The resulting this compound is a valuable intermediate for the synthesis of a wide range of compounds, including potential tubulin polymerization inhibitors for anticancer applications.

Reaction Mechanism

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. While two primary mechanistic pathways have been proposed—one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate—the latter is more widely accepted under typical reaction conditions.[2][4]

The reaction is initiated by the activation of the amide carbonyl oxygen by a Lewis acid, typically a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3] This is followed by an intramolecular cyclization and subsequent elimination to yield the 3,4-dihydroisoquinoline product.

Experimental Protocols

This section outlines the experimental procedures for the synthesis of the starting material, N-(2-phenylethyl)benzamide, and its subsequent cyclization to this compound.

Synthesis of N-(2-phenylethyl)benzamide

Reaction:

Procedure:

A solution of phenethylamine (1.0 eq) in a suitable solvent such as dichloromethane or benzene is cooled in an ice bath. To this, benzoyl chloride (1.0-1.2 eq) and a base (e.g., aqueous sodium hydroxide or sodium hydride, 1.5-3.0 eq) are added portion-wise while maintaining the low temperature. The reaction mixture is then stirred at room temperature for 2-3 hours. Upon completion, the resulting precipitate is filtered, washed with water until neutral, and dried under vacuum to yield N-(2-phenylethyl)benzamide as a white solid.

Bischler-Napieralski Cyclization to this compound

Reaction:

Procedure using Polyphosphoric Acid (PPA):

N-(2-phenylethyl)benzamide is mixed with polyphosphoric acid. The mixture is heated to 140-160°C for a specified time (typically 1-2 hours). After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution). The resulting mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Procedure using Phosphorus Oxychloride (POCl₃):

N-(2-phenylethyl)benzamide is dissolved in a dry, inert solvent such as toluene or acetonitrile. Phosphorus oxychloride (2-5 eq) is added, and the mixture is refluxed for 2-4 hours. After cooling, the excess POCl₃ and solvent are removed under reduced pressure. The residue is dissolved in dichloromethane and washed with aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |

| N-(2-phenylethyl)benzamide | C₁₅H₁₅NO | 225.29 | 119-125 | White solid | 95-96 |

| This compound | C₁₅H₁₃N | 207.27 | ~100 | - | 72 |

Table 1: Physical and Synthesis Data.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| N-(2-phenylethyl)benzamide | 7.75 (d, 2H), 7.45 (m, 3H), 7.25 (m, 5H), 6.30 (br s, 1H), 3.65 (q, 2H), 2.90 (t, 2H) | 167.5, 139.0, 134.5, 131.5, 129.0, 128.8, 128.6, 127.0, 126.5, 41.0, 35.5 | 225 (M⁺), 105, 104 |

| This compound | 7.20-7.60 (m, 9H), 3.85 (t, 2H), 2.80 (t, 2H) | 168.0, 139.0, 136.0, 132.5, 129.0, 128.5, 128.0, 127.5, 127.0, 126.5, 47.0, 29.0 | 207 (M⁺), 206, 178 |

Table 2: Spectroscopic Data. Note: The NMR and MS data for this compound are representative values based on known spectral data of similar compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for the Bischler-Napieralski synthesis of this compound in a drug development context.

Conclusion

The Bischler-Napieralski synthesis of this compound is a robust and efficient method for constructing this important heterocyclic scaffold. By understanding the reaction mechanism and optimizing experimental conditions, researchers can effectively utilize this reaction in the synthesis of complex molecules with potential therapeutic applications. This guide provides the foundational knowledge and practical details necessary for the successful implementation of this key synthetic transformation in a research and drug development setting.

References

- 1. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]

- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. mzCloud – 6 7 Dimethoxy 1 phenyl 3 4 dihydroisoquinoline [mzcloud.org]

Spectroscopic and Mechanistic Insights into 1-phenyl-3,4-dihydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-phenyl-3,4-dihydroisoquinoline, a key scaffold in medicinal chemistry. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and analysis. Furthermore, it elucidates its mechanism of action as a tubulin polymerization inhibitor, a critical pathway in cancer chemotherapy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6-7.2 | m | 9H | Aromatic-H |

| ~3.9 | t | 2H | CH₂-N |

| ~2.8 | t | 2H | Ar-CH₂ |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration. Some literature reports anomalous ¹H NMR spectra for 3,4-dihydroisoquinolines, with potential for signal broadening.

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=N |

| ~140-125 | Aromatic-C |

| ~48 | CH₂-N |

| ~28 | Ar-CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=N stretch (Imine) |

| ~1600, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 207 | High | [M]⁺ (Molecular Ion) |

| 206 | Moderate | [M-H]⁺ |

| 130 | Moderate | [M-C₆H₅]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: Fragmentation patterns can provide valuable structural information. The fragmentation of isoquinoline alkaloids often involves characteristic losses of substituents and ring cleavages.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is the Bischler-Napieralski reaction.[1][2]

Materials:

-

N-phenethylbenzamide

-

Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA)

-

Toluene or other suitable solvent

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

N-phenethylbenzamide is dissolved in a dry, inert solvent such as toluene.

-

A dehydrating agent, typically phosphorus pentoxide or polyphosphoric acid, is added to the solution.

-

The mixture is heated under reflux for several hours to effect cyclization.

-

After cooling, the reaction mixture is carefully quenched with water and neutralized with a sodium bicarbonate solution.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound derivatives have been identified as inhibitors of tubulin polymerization, a process essential for cell division.[3] This mechanism is a key target for the development of anticancer agents.

Caption: Inhibition of tubulin polymerization by this compound.

The diagram illustrates that this compound binds to the colchicine binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-phenyl-3,4-dihydroisoquinoline

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-3,4-dihydroisoquinoline

Abstract

This compound is a heterocyclic aromatic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as tubulin polymerization inhibitors, anti-inflammatory agents, and analgesics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its pharmacological relevance.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes. The compound is typically a solid at room temperature and has limited solubility in water but is soluble in organic solvents like chloroform and DMSO.[1][2]

| Property | Value | Reference |

| Molecular Formula | C15H13N | [1][3] |

| Molecular Weight | 207.27 g/mol | [1][3] |

| CAS Number | 52250-50-7 | [1][3] |

| Melting Point | 174 °C | [1] |

| Boiling Point | 326.5 °C at 760 mmHg | [1][2][3] |

| Density | 1.07 g/cm³ | [1][3] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | [1][2] |

| pKa | 5.29 ± 0.20 (Predicted) | [1] |

| LogP | 2.51570 | [1][3] |

| Flash Point | 143.4 °C | [1][3] |

| Refractive Index | 1.611 | [1][3] |

| Vapor Pressure | 0.000408 mmHg at 25°C | [1] |

| PSA (Polar Surface Area) | 12.36 Ų | [1][3] |

Chemical Properties

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-dihydroisoquinolines can sometimes be anomalous, with significant line broadening observed for the protons at the C-1 and C-3 positions in certain solvents like CDCl₃.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative, 3-isopropyl-1-phenyl-3,4-dihydroisoquinoline, characteristic peaks are observed at 167.28 (C=N), and a series of peaks in the aromatic region (126-139 ppm).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of aromatic compounds typically shows C-H stretching vibrations in the region of 3100-3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[6] The C=N stretching of the dihydroisoquinoline core is also a characteristic absorption.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, confirming its elemental composition.[5]

Reactivity and Key Reactions

This compound undergoes several important reactions, primarily involving the imine functionality and the dihydroisoquinoline ring system.

-

Reduction: The imine bond can be readily reduced to form the corresponding 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[7][8] This is a key step in the synthesis of many pharmacologically active tetrahydroisoquinoline derivatives. Common reducing agents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.[7][8][9]

-

Reactions with Nucleophiles: N-quaternary 1-phenyl-3,4-dihydroisoquinolinium compounds react with various nucleophiles. For instance, reaction with methanolate can form carbinolamine ethers, and reaction with cyanide can yield pseudocyanides.[10][11]

-

Cyclization Reactions: The synthesis of this compound itself is a cyclization reaction, most commonly the Bischler-Napieralski reaction.[9][12][13]

Experimental Protocols

Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines.[9][12][13] The process involves the acid-catalyzed cyclization of a β-phenylethylamide.

Methodology:

-

Acylation: β-phenylethylamine is acylated with benzoyl chloride in the presence of a base to form N-phenethylbenzamide.[7]

-

Cyclization: The resulting N-phenethylbenzamide is then treated with a dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅), and heated to induce cyclization, yielding this compound.[7][12] The reaction temperature can range from 50 to 250 °C.[7]

Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

The reduction of the imine functionality is a common transformation for this class of compounds.

Methodology:

-

12.5 g of this compound is dissolved in a suitable solvent in a single-necked flask.[7]

-

A reducing agent, such as 5.0 g of sodium borohydride (NaBH₄), is added in portions at 0 °C.[7]

-

The reaction is stirred for 16 hours at 0 °C.[7]

-

10 ml of concentrated hydrochloric acid is added, and the mixture is stirred for 1 hour at 78 °C.[7]

-

The mixture is concentrated, dissolved in 150 ml of water, and extracted with ethyl acetate.[7]

-

The organic layer is dried and concentrated to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[7]

Spectroscopic Analysis Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

General Protocol for Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

General Protocol for Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Pharmacological Relevance

Derivatives of this compound and its reduced form, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, have shown a range of biological activities, making them attractive scaffolds for drug development.

-

Anticancer Activity: Certain this compound derivatives have been identified as potential tubulin polymerization inhibitors, which is a mechanism of action for some anticancer drugs.[14]

-

Anti-inflammatory and Analgesic Activities: (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects, with some compounds showing potent activity.[15] These compounds have been shown to be moderate inhibitors of the COX-2 isozyme.[15]

-

Spasmolytic Activity: Novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated for their spasmolytic activities, showing potential as smooth muscle relaxants.[5]

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 8. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 13. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 14. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-Phenyl-3,4-dihydroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological properties, ranging from anticancer and antimicrobial to neuroprotective activities. This technical guide provides an in-depth overview of the biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity: Targeting Cell Proliferation and Microtubule Dynamics

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines. A primary mechanism of their antitumor action is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and tubulin polymerization inhibitory activities of selected this compound derivatives.

| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| 1a | CEM | > 40 | - | [1] |

| 1b | CEM | 15.32 | - | [1] |

| 5n | Various | Not specified | Potent inhibitor | [2] |

| 21 | CEM | 4.10 | - | [1] |

| 32 | CEM | 0.64 | Yes (Potent) | [1] |

| Compound 6c | SKOV-3 | 7.84 | - | [3] |

| HepG2 | 13.68 | - | [3] | |

| A549 | 15.69 | - | [3] | |

| MCF-7 | 19.13 | - | [3] | |

| T-24 | 22.05 | - | [3] |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Tubulin Polymerization Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP) on ice.

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The rate and extent of polymerization are indicative of the compound's inhibitory or promoting effect. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives, particularly their ability to induce apoptosis, may involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. While direct evidence for the modulation of these specific pathways by this class of compounds is an active area of research, below are generalized representations of these critical cancer-related pathways.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their ability to combat microbial infections. Studies have shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against common bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Phenyl isothiocyanate (related structure) | Escherichia coli | 1000 | [4][5] |

| Staphylococcus aureus | 1000 | [4][5] | |

| Spiro-derivative 4h | Enterococcus faecalis | 375 | [6] |

| Staphylococcus aureus | 750 | [6] | |

| Spiro-derivative 4b | Enterococcus faecalis | 750 | [6] |

| Staphylococcus aureus | 750 | [6] |

Experimental Protocol

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotective Activity

The neuroprotective potential of this compound and its tetrahydroisoquinoline analogs is an emerging area of interest. These compounds have shown promise in models of neurodegenerative diseases, with mechanisms that may involve the modulation of N-methyl-D-aspartate (NMDA) receptors and the scavenging of free radicals.

Neuroprotective Activity Data

While extensive quantitative data in the form of EC50 values for neuroprotection are still being established for a wide range of this compound derivatives, studies on related tetrahydroisoquinoline compounds have demonstrated their potential as NMDA receptor antagonists. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride ((+)-1a, FR115427) was identified as an effective anticonvulsant acting via NMDA receptor antagonism.[7][8] Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to induce tolerance to excitotoxicity, a key mechanism in neuronal damage.[9]

Experimental Protocol

NMDA Receptor Binding Assay

This assay measures the ability of a compound to bind to the NMDA receptor.

-

Membrane Preparation: Prepare synaptic membranes from a suitable brain region (e.g., rat cortex).

-

Binding Reaction: Incubate the membranes with a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801) in the presence and absence of the test compound at various concentrations.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Apoptosis Signaling Pathway

Neuroprotection often involves the inhibition of apoptotic pathways that lead to cell death. The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways.

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Synthesis of this compound Derivatives

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines.[10][11][12][13] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide using a dehydrating agent.

General Synthetic Workflow

Caption: General workflow for the Bischler-Napieralski synthesis of 1-phenyl-3,4-dihydroisoquinolines.

This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further exploration and development of this promising class of compounds.

References

- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicreactions.org [organicreactions.org]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

Potential Therapeutic Targets of 1-Phenyl-3,4-dihydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-3,4-dihydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound class, focusing on key molecular interactions that hold promise for drug development. We present a comprehensive overview of the inhibitory activities against tubulin polymerization, phosphodiesterases (PDEs), monoamine oxidases (MAOs), and butyrylcholinesterase (BChE), supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery of novel therapeutics based on the this compound core.

Introduction

The this compound core is a key pharmacophore found in numerous biologically active compounds, including natural products and synthetic molecules. Its rigid framework and the presence of a modifiable phenyl ring make it an attractive scaffold for the design of targeted therapies. This guide explores the primary molecular targets of this compound and its derivatives, highlighting their potential in oncology, neurodegenerative diseases, and inflammatory disorders.

Inhibition of Tubulin Polymerization: A Promising Avenue in Oncology

Derivatives of this compound have emerged as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for the development of anticancer agents.[1][2] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[3]

Quantitative Data: Inhibitory Activity against Tubulin Polymerization

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 5n (a this compound derivative) | Not specified | Not specified (noted for optimal bioactivity) | [1] |

| 1,4-disubstituted-3,4-dihydroisoquinoline derivative 21 | CEM (leukemia) | 4.10 | [4] |

| 1,4-disubstituted-3,4-dihydroisoquinoline derivative 32 | CEM (leukemia) | 0.64 | [4] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from established methods for assessing the effect of compounds on tubulin polymerization in a cell-free system.[1][5]

-

Reagent Preparation:

-

Prepare a tubulin solution by dissolving porcine tubulin at 2 mg/mL in a general tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Add a fluorescent reporter (e.g., DAPI at 10 µM) to the buffer.

-

Prepare a GTP solution (1 mM final concentration) and a glycerol-containing buffer (15% final concentration).

-

Prepare stock solutions of the test compound (e.g., this compound derivative) and controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) in DMSO.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the tubulin solution.

-

Add the test compound or controls to the respective wells (final DMSO concentration should be low, e.g., <1%).

-

Initiate polymerization by adding GTP.

-

Monitor the fluorescence intensity at 37°C for 60 minutes using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the rate of tubulin polymerization.

-

Calculate the percentage of inhibition by comparing the area under the curve (AUC) of the compound-treated sample to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.

-

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Inhibition of tubulin polymerization by this compound.

Phosphodiesterase (PDE) Inhibition: A Target for Inflammatory and Neurological Disorders

This compound has been identified as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs).[6] PDEs are a family of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for a variety of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and neurodegenerative diseases.

Quantitative Data: PDE Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| 4-aryl-1-isoquinolinone derivative 36a | PDE5 | 1.0 | [7] |

Note: Data for the parent this compound is limited. The provided data is for a related isoquinolinone derivative to demonstrate the potential of the broader class.

Experimental Protocol: PDE Inhibition Assay

A common method for assessing PDE inhibition involves measuring the conversion of cAMP or cGMP to their respective monophosphates.

-

Reagents:

-

Purified recombinant PDE enzyme (e.g., PDE4B).

-

cAMP or cGMP substrate.

-

Test compound (this compound).

-

Assay buffer.

-

Detection reagents (e.g., using a fluorescence polarization, FRET, or luminescence-based method).

-

-

Procedure:

-

Pre-incubate the PDE enzyme with the test compound at various concentrations.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction and add the detection reagents.

-

Measure the signal (e.g., fluorescence or luminescence), which is proportional to the amount of remaining cAMP/cGMP or the product formed.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Signaling Pathway: Modulation of cAMP/cGMP Levels

Caption: PDE inhibition leading to increased cAMP/cGMP levels.

Monoamine Oxidase (MAO) Inhibition: Implications for Neurodegenerative Diseases and Depression

Derivatives of this compound have demonstrated inhibitory activity against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[8] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[9][10] Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[11]

Quantitative Data: MAO Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2d | MAO-A | 1.38 | [8] |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2j | MAO-A | 2.48 | [8] |

| 3,4-dihydroisoquinoline derivative 22 | MAO-B | 76 | [12] |

| 3,4-dihydroisoquinoline derivative 25 | MAO-B | 15 | [12] |

Experimental Protocol: MAO-Glo™ Assay

This protocol is based on a commercially available bioluminescent assay for measuring MAO activity.[13]

-

Reagent Preparation:

-

Prepare the MAO substrate solution (a luminogenic derivative of luciferin).

-

Prepare the MAO enzyme solution (MAO-A or MAO-B).

-

Prepare the Luciferin Detection Reagent.

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure (Two-Step):

-

Step 1 (MAO Reaction):

-

In a 96-well plate, combine the MAO substrate, test compound, and MAO enzyme.

-

Incubate at room temperature for 60 minutes to allow the MAO to convert the substrate to methyl ester luciferin.

-

-

Step 2 (Detection):

-

Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a glow-type luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

-

Data Analysis:

-

The luminescent signal is proportional to the MAO activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathway: Modulation of Neurotransmitter Levels

Caption: MAO inhibition increases synaptic neurotransmitter levels.

Butyrylcholinesterase (BChE) Inhibition: A Target in Alzheimer's Disease

Certain derivatives of this compound have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine.[8] While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine degradation, BChE also plays a role, particularly in the later stages of Alzheimer's disease.[14] Therefore, BChE inhibitors are being explored as a therapeutic strategy for this neurodegenerative condition.

Quantitative Data: BChE Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives (12 compounds) | BChE | Exhibited inhibitory activity (specific IC50s not provided for all) | [8] |

Experimental Protocol: Ellman's Method for BChE Inhibition

This colorimetric assay is a standard method for measuring cholinesterase activity.[15][16]

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

-

Prepare a solution of the substrate, butyrylthiocholine iodide.

-

Prepare a solution of the BChE enzyme.

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound.

-

Add the BChE enzyme solution and incubate for a short period.

-

Initiate the reaction by adding the butyrylthiocholine iodide substrate.

-

Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (from substrate hydrolysis) reacts with DTNB.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the change in absorbance over time.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve.

-

Signaling Pathway: Enhancement of Cholinergic Neurotransmission

Caption: BChE inhibition increases acetylcholine levels in the synapse.

Spasmolytic Activity: Targeting Smooth Muscle Contraction

1,3-Disubstituted 3,4-dihydroisoquinolines have demonstrated spasmolytic (smooth muscle relaxant) activity, suggesting their potential in treating conditions characterized by smooth muscle hypercontractility, such as irritable bowel syndrome (IBS).[17] The mechanism is described as myotropic, directly affecting the biochemical processes within smooth muscle cells.

Experimental Protocol: Isolated Organ Bath for Smooth Muscle Contraction

This ex vivo technique is used to measure the contractile and relaxant responses of isolated smooth muscle tissue.[18][19]

-

Tissue Preparation:

-

Isolate a segment of smooth muscle tissue (e.g., from the ileum or aorta) from a laboratory animal.

-

Mount the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

-

Measurement of Contraction:

-

Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record changes in muscle tension.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce contraction using a spasmogen (e.g., acetylcholine, histamine, or high potassium solution).

-

-

Assessment of Spasmolytic Activity:

-

Once a stable contraction is achieved, add the test compound (1,3-disubstituted 3,4-dihydroisoquinoline) in a cumulative manner to the organ bath.

-

Record the relaxation of the smooth muscle as a decrease in tension.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the maximal contraction induced by the spasmogen.

-

Construct a concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

-

Signaling Pathway: Myotropic Smooth Muscle Relaxation

Caption: Myotropic relaxation of smooth muscle by 1,3-disubstituted 3,4-dihydroisoquinolines.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. The evidence presented in this guide highlights its potential to target key enzymes and cellular processes involved in cancer, neurodegenerative diseases, inflammatory disorders, and smooth muscle-related conditions. Further research into the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications. This technical guide provides a solid foundation of data, protocols, and pathway visualizations to aid researchers in this endeavor.

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]

- 2. scribd.com [scribd.com]

- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel inhibitors of phosphodiesterase 4 with this compound scaffold: Structure-based drug design and fragment identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel, potent, and selective phosphodiesterase 5 inhibitors: synthesis and biological activities of a series of 4-aryl-1-isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reprocell.com [reprocell.com]

- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 10. psychscenehub.com [psychscenehub.com]

- 11. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 12. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. The biological activities of butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of 1-Phenyl-3,4-dihydroisoquinoline as a Phosphodiesterase (PDE) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1-phenyl-3,4-dihydroisoquinoline derivatives as potent and selective inhibitors of phosphodiesterase 4 (PDE4). By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), these compounds exhibit significant anti-inflammatory properties, primarily through the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This document details their inhibitory activity, the experimental protocols for assessing their efficacy, and the underlying signaling pathways.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells. Consequently, the inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The this compound scaffold has been identified as a promising chemical starting point for the development of novel PDE4 inhibitors with improved potency and selectivity.

Mechanism of Action

The primary mechanism of action for this compound-based PDE4 inhibitors is the competitive inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP in target cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a decrease in the production of pro-inflammatory mediators, including TNF-α, and an increase in anti-inflammatory cytokines.

Signaling Pathway

The signaling cascade initiated by PDE4 inhibition is illustrated in the diagram below.

Quantitative Inhibitory Activity

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various PDE isoforms. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for representative compounds from this class.

| Compound | Substituent on Phenyl Ring | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |

| 1 | 2-methoxyphenyl | 0.22 | - | - |

| 2 | 2-trifluoromethoxyphenyl | 0.38 | - | - |

| 3 | 4-methoxyphenyl | 0.88 | 18.48 | 21 |

Data compiled from published research.[1]

Experimental Protocols

The following sections detail the standardized experimental procedures used to evaluate the PDE4 inhibitory activity and the consequential anti-inflammatory effects of this compound derivatives.

In Vitro PDE4B Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4B using a fluorescence polarization (FP) method. The assay relies on a specific antibody that binds to the product of the PDE-catalyzed reaction (5'-AMP), leading to a change in the polarization of fluorescently labeled cAMP.

Materials:

-

Recombinant human PDE4B enzyme

-

Fluorescein-labeled cAMP (Substrate)

-

Assay Buffer (e.g., Tris-HCl, MgCl2)

-

Anti-5'-AMP Antibody

-

5'-AMP Tracer

-

Test compounds dissolved in DMSO

-

384-well microplates

Procedure:

-

Compound Preparation: Serially dilute test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Enzyme Reaction:

-

Add 2 µL of the diluted test compound solution to the wells of a 384-well microplate.

-

Add 4 µL of diluted PDE4B enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of the fluorescein-labeled cAMP substrate solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of a solution containing the anti-5'-AMP antibody and the 5'-AMP tracer.

-

Incubate for 90 minutes at room temperature to allow for antibody-antigen binding.

-

-

Data Acquisition: Measure the fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme). Determine the IC50 value by fitting the data to a four-parameter logistic equation.

TNF-α Release Assay in Human Whole Blood

This cell-based assay measures the inhibitory effect of the compounds on the release of TNF-α from lipopolysaccharide (LPS)-stimulated monocytes in human whole blood.

Materials:

-

Fresh human whole blood collected in heparinized tubes

-

Lipopolysaccharide (LPS) from E. coli

-

RPMI 1640 medium

-

Test compounds dissolved in DMSO

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Blood Dilution: Dilute fresh human whole blood 1:10 with RPMI 1640 medium.

-

Compound Treatment:

-

Add 180 µL of the diluted blood to the wells of a 96-well plate.

-

Add 10 µL of the test compound at various concentrations (final DMSO concentration should be ≤ 0.1%).

-

Pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.

-

-

Stimulation:

-

Add 10 µL of LPS solution (final concentration of 100 ng/mL) to each well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection: Centrifuge the plate at 400 x g for 10 minutes. Collect the plasma supernatant.

-

TNF-α Quantification:

-

Quantify the concentration of TNF-α in the plasma samples using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.

Experimental Workflow Visualization

The general workflow for identifying and characterizing PDE4 inhibitors is depicted below.

Conclusion

Derivatives of this compound represent a promising class of PDE4 inhibitors with significant potential for the treatment of inflammatory diseases. Their mechanism of action, centered on the elevation of intracellular cAMP and subsequent downregulation of TNF-α, is well-supported by in vitro data. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of these and other novel PDE4 inhibitors. Further research focusing on optimizing the selectivity and pharmacokinetic properties of this scaffold is warranted to advance these promising compounds towards clinical applications.

References

The Discovery and Enduring Legacy of 1-Phenyl-3,4-dihydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery, history, and synthetic methodologies of the pivotal chemical intermediate, 1-phenyl-3,4-dihydroisoquinoline. Central to the synthesis of a wide array of pharmacologically active compounds, this dihydroisoquinoline derivative has a rich history rooted in the foundational principles of heterocyclic chemistry. This document provides a comprehensive overview of its primary synthesis routes, the Bischler-Napieralski and Pictet-Spengler reactions, complete with detailed experimental protocols. Furthermore, it presents a compilation of quantitative data on reaction yields and the biological activities of its derivatives, alongside visual representations of key signaling pathways influenced by these molecules, namely tubulin polymerization and dopamine D1 receptor antagonism.

Introduction: A Historical Perspective

The journey to the synthesis and understanding of this compound is intrinsically linked to the pioneering work on isoquinoline alkaloids in the late 19th and early 20th centuries. The core structure of this compound is a 3,4-dihydroisoquinoline ring with a phenyl substituent at the 1-position.

The discovery that laid the groundwork for the synthesis of this compound was the Bischler-Napieralski reaction , first reported by August Bischler and Bernard Napieralski in 1893.[1] This intramolecular cyclization of β-arylethylamides provided a direct route to the 3,4-dihydroisoquinoline scaffold. While Bischler and Napieralski's initial work did not specifically describe the 1-phenyl derivative, their method became the cornerstone for its eventual synthesis.

Another significant contribution to the synthesis of related isoquinoline structures was the Pictet-Spengler reaction , discovered by Amé Pictet and Theodor Spengler in 1911.[2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, typically under acidic conditions, to yield a tetrahydroisoquinoline. Although this method primarily produces tetrahydroisoquinolines, these can be subsequently oxidized to dihydroisoquinolines, representing an alternative, albeit less direct, pathway.

The true significance of this compound emerged with its recognition as a crucial intermediate in the synthesis of pharmacologically active molecules. Its derivatives have been investigated for a wide range of biological activities, including as tubulin polymerization inhibitors for cancer therapy, and as anti-inflammatory and analgesic agents.[4]

Key Synthetic Methodologies

The two primary methods for the synthesis of this compound and its derivatives are the Bischler-Napieralski reaction and, to a lesser extent, modifications of the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction

This is the most common and direct method for the synthesis of this compound. The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine using a dehydrating agent.

Experimental Protocol: Synthesis of this compound via Bischler-Napieralski Reaction

Materials:

-

N-(2-Phenylethyl)benzamide

-

Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-phenylethyl)benzamide (1 equivalent) in anhydrous toluene.

-

Addition of Cyclizing Agent:

-

Using POCl₃: Slowly add phosphorus oxychloride (2-3 equivalents) to the solution at room temperature. The addition is exothermic, so cooling in an ice bath may be necessary.

-

Using PPA: Add polyphosphoric acid (a sufficient amount to ensure stirring) to the N-(2-phenylethyl)benzamide. PPA serves as both the solvent and the cyclizing agent.

-

-

Reaction: Heat the reaction mixture to reflux (typically 100-140°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

-

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

The Pictet-Gams Modification

The Pictet-Gams reaction is a modification of the Bischler-Napieralski synthesis that uses a β-hydroxy-β-phenylethylamide as the starting material, which upon cyclization and dehydration, can yield an isoquinoline directly. While not the primary route to the dihydro- variant, it is relevant to the broader synthesis of the isoquinoline core.

Experimental Protocol: General Pictet-Gams Synthesis of an Isoquinoline

Materials:

-

β-Hydroxy-β-phenylethylamide derivative

-

Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., decalin, xylene)

-

Sodium carbonate (Na₂CO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the β-hydroxy-β-phenylethylamide derivative (1 equivalent) in an inert solvent like decalin.

-

Addition of Dehydrating Agent: Add phosphorus pentoxide (or POCl₃) (excess) to the suspension.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.

-

Work-up:

-

Cool the reaction mixture and carefully quench with water.

-

Neutralize with a sodium carbonate solution.

-

Extract the product with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the organic phase.

-

Purify the resulting isoquinoline derivative by chromatography or crystallization.

-

Quantitative Data

Synthesis Yields

The yield of this compound via the Bischler-Napieralski reaction is influenced by the choice of cyclizing agent and reaction conditions.

| Starting Material | Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| N-(2-Phenylethyl)benzamide | POCl₃ | Reflux (Toluene) | 2-4 | 70-85 | General Literature |

| N-(2-Phenylethyl)benzamide | PPA | 140 | 3 | 72 | Patent CN102020633A |

| N-(2-Phenylethyl)benzamide | P₂O₅/POCl₃ | Reflux | 4 | ~60 | General Literature |

Biological Activity of Derivatives

Derivatives of this compound have shown significant biological activity, particularly as tubulin polymerization inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

| Compound | Cell Line | Biological Activity | IC₅₀ (µM) | Reference |

| Derivative 5n (3'-OH, 4'-OCH₃ phenyl) | HeLa | Tubulin Polymerization Inhibition | 11.4 | Zheng et al., 2012[4] |

| Derivative 5a (unsubstituted phenyl) | HeLa | Tubulin Polymerization Inhibition | > 50 | Zheng et al., 2012[4] |

| Derivative 5g (4'-Cl phenyl) | HeLa | Tubulin Polymerization Inhibition | 21.7 | Zheng et al., 2012[4] |

| Derivative 5j (3',4'-di-OCH₃ phenyl) | HeLa | Tubulin Polymerization Inhibition | 15.8 | Zheng et al., 2012[4] |

| (S)-N-substituted derivative 2a | - | Anti-inflammatory (in vivo) | - | Li et al., 2017 |

| (S)-N-substituted derivative 2n | - | Analgesic (in vivo) | - | Li et al., 2017 |

Signaling Pathways and Experimental Workflows

Synthesis Workflow

The general workflow for the synthesis and purification of this compound via the Bischler-Napieralski reaction can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Tubulin Polymerization Inhibition Pathway

Certain derivatives of this compound act as tubulin polymerization inhibitors, a mechanism crucial for their anticancer properties. They disrupt the dynamic equilibrium of microtubule formation and degradation, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of tubulin polymerization inhibition.

Dopamine D1 Receptor Antagonist Signaling Pathway

Derivatives of the reduced form, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, have been studied as dopamine D1 receptor antagonists. By blocking the D1 receptor, these compounds inhibit the downstream signaling cascade initiated by dopamine.

Caption: Dopamine D1 receptor antagonist signaling pathway.

Conclusion

This compound stands as a testament to the enduring power of classical organic synthesis reactions. From its conceptual origins in the Bischler-Napieralski reaction to its modern applications as a scaffold for potent pharmaceuticals, this compound continues to be of significant interest to the scientific community. This guide has provided a comprehensive overview of its history, synthesis, and the biological relevance of its derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The detailed protocols and compiled data herein serve as a practical foundation for further exploration and innovation in the rich and diverse chemistry of isoquinolines.

References

An In-depth Technical Guide to 1-Phenyl-3,4-dihydroisoquinoline: Natural Sources, Analogs, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. While the parent compound is primarily accessible through chemical synthesis, its hydrogenated analog, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, is found in nature as part of the phenylisoquinoline alkaloids. This technical guide provides a comprehensive overview of the natural sources of these analogs, detailed experimental protocols for their isolation and the synthesis of the this compound core, a summary of their biological activities with quantitative data, and an exploration of their mechanisms of action, including relevant signaling pathways.

Natural Sources and Analogs

The this compound scaffold is not commonly found in nature in its oxidized form. However, its reduced analogs, the 1-phenyl-1,2,3,4-tetrahydroisoquinolines (THIQs), are a known class of alkaloids. A notable example is the cryptostyline series of alkaloids isolated from orchids of the Cryptostylis genus.

Cryptostylines from Cryptostylis fulva

Cryptostylines I, II, and III are 1-phenyl-1,2,3,4-tetrahydroisoquinoline alkaloids that have been isolated from the Australian orchid Cryptostylis fulva. These compounds are of interest due to their unique structure and potential biological activities.

Synthesis of the this compound Core

The most common and effective method for synthesizing the this compound core is the Bischler-Napieralski reaction .[1][2][3][4] This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent.

A general synthetic pathway involves two main steps:

-

Amide Formation: Acylation of β-phenylethylamine with benzoyl chloride to form N-phenethylbenzamide.

-

Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclodehydration of N-phenethylbenzamide using a condensing agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to yield this compound.[5]

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, most notably as anticancer and antifungal agents.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has focused on the potential of this compound derivatives as inhibitors of tubulin polymerization.[6][7] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound Analogs (IC₅₀ values in µM)

| Compound ID | Substitution on Phenyl Ring | Cell Line | IC₅₀ (µM) | Reference |

| 1a | 2-Methyl | A549 (Lung) | 0.1 - 0.3 | [8] |

| 1a | 2-Methyl | NCI-H460 (Lung) | 0.1 - 0.3 | [8] |

| 1a | 2-Methyl | HCT116 (Colon) | 0.1 - 0.3 | [8] |

| 1a | 2-Methyl | MCF7 (Breast) | 0.1 - 0.3 | [8] |

| 1a | 2-Methyl | PC3 (Prostate) | 0.1 - 0.3 | [8] |

| 1a | 2-Methyl | HeLa (Cervical) | 0.1 - 0.3 | [8] |

| 17 | 2-Chloro | A549 (Lung) | 0.027 | [8] |

| GM-3-18 | 4-Chloro (on phenyl at C1) | Colon Cancer Cell Lines | 0.9 - 10.7 | [4] |

Antifungal Activity

Certain this compound derivatives have also demonstrated potent antifungal properties. Their mechanism of action in fungi is also believed to involve the disruption of microtubule function, which is essential for fungal cell division and growth.

Table 2: Antifungal Activity of this compound Analogs (MIC values in µg/mL)

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Miltefosine | Aspergillus fumigatus | 4 | [9] |

| Azole Salts (Econazole, Oxiconazole) | Aspergillus fumigatus | 1.56 - 25 | [9] |

| Aminocandin (AMN) | Candida spp. | 0.03 - 4.0 | [10] |

| Aminocandin (AMN) | Aspergillus fumigatus | Species-specific | [10] |

Experimental Protocols

General Alkaloid Extraction and Isolation from Plant Material

-

Sample Preparation: The plant material (e.g., leaves, stems) is dried and ground into a coarse powder to increase the surface area for extraction.

-

Alkalinization: The powdered plant material is treated with an alkaline solution (e.g., sodium carbonate or ammonia) to liberate the free alkaloid bases from their salt forms.

-

Extraction: The alkalinized material is then extracted with an organic solvent such as chloroform or a mixture of chloroform and methanol. This can be done through maceration or Soxhlet extraction.

-

Acid-Base Extraction: The organic extract containing the crude alkaloids is then subjected to an acid-base liquid-liquid extraction. The organic phase is washed with an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) to protonate the alkaloids, making them water-soluble.

-

Purification: The aqueous layer containing the alkaloid salts is then separated, made alkaline again to precipitate the free alkaloids, which are then re-extracted into an organic solvent.

-

Chromatography: The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.

Synthesis of this compound via Bischler-Napieralski Reaction

This protocol is based on the general procedure described in the literature.[5]

Step 1: Synthesis of N-Phenethylbenzamide

-

To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added an organic base (e.g., triethylamine or pyridine, 1.1 eq).

-

The mixture is cooled in an ice bath, and benzoyl chloride (1.05 eq) is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction mixture is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-phenethylbenzamide, which can be purified by recrystallization.

Step 2: Cyclization to this compound

-

N-phenethylbenzamide (1.0 eq) is added to polyphosphoric acid (PPA) (typically 10-20 times the weight of the amide).

-

The mixture is heated with stirring to 140-160 °C for 2-4 hours.

-

The reaction mixture is then cooled and carefully poured onto crushed ice.

-

The aqueous solution is made alkaline by the addition of a concentrated sodium hydroxide solution.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude this compound can be purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tubulin Polymerization Inhibition

The primary mechanism of action for the anticancer activity of this compound derivatives is the disruption of microtubule dynamics. This leads to a cascade of downstream cellular events culminating in apoptosis.

Caption: Signaling pathway of this compound derivatives.

Recent studies have also suggested that microtubule disruption can synergize with the activation of STING (stimulator of interferon genes) signaling, leading to an enhanced innate immune response and broad-spectrum antiviral activity.[11]

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of this compound analogs and their subsequent biological screening.

Caption: Workflow for synthesis and screening of 1-phenyl-3,4-dihydroisoquinolines.

Conclusion